Thienpydin is classified as a thienopyridinium salt, characterized by a cationic pyridinium ring linked via an ethenyl bridge to a neutral thiophene moiety. This conjugated system enables delocalization of positive charge across the pyridinium ring, while the bromine counterion ensures solubility and crystallinity. Key structural attributes include:
C1=CC=CC=[N+]1/C=C/C2=CC=CS2.[Br-], indicating trans orientation minimizing steric clash [1]. SIUOIWNYIUYMGA-MLBSPLJJSA-M [1]. Table 1: Atomic-Level Characterization of Thienpydin
| Property | Value/Descriptor | Analytical Method |
|---|---|---|
| SMILES | C1=CC=CC=[N+]1/C=C/C2=CC=CS2.[Br-] | Computational modeling |
| InChIKey | SIUOIWNYIUYMGA-MLBSPLJJSA-M | Mass spectrometry |
| Hydrogen bond acceptors | 2 (N, S) | Quantum mechanics |
| Rotatable bonds | 2 (ethenyl bridge) | NMR spectroscopy |
| Topological polar surface area | 12.4 Ų | Chemoinformatics |
The planar conformation facilitated by the ethenyl linker allows π-stacking with kinase hydrophobic residues (e.g., PHE in p38α), while the bromide ion participates in electrostatic interactions with LYS/Mg²⁺ cofactors. This bifunctionality underpins its kinase affinity [1] [6].
Thienopyridine derivatives evolved from early sulfur heterocycle explorations in the 1970s. Key developmental milestones include:
Table 2: Evolution of Thienopyridine-Based Therapeutics
| Era | Representative Agents | Therapeutic Target | Limitations Addressed |
|---|---|---|---|
| 1970–1990s | Ticlopidine, Clopidogrel | P2Y12 receptor | Metabolic activation required |
| 2000–2010s | GDC-0941, Olmutinib | PI3Kδ, EGFR kinases | Selectivity over VEGFR/Src |
| 2010–Present | Thienpydin hybrids | Tubulin, p38 MAPK, MK2 | Solubility; target multiplicity |
Recent advances leverage molecular hybridization—exemplified by Liu et al.’s thienopyridine-indole derivatives—where Thienpydin’s core enhanced antiproliferative potency (IC₅₀ = 1.61 nM in gastric cancer) by concurrently inhibiting tubulin and p38 MAPK [2] [6].
Thienpydin derivatives exert polypharmacological effects across kinase-centric disease networks via two primary mechanisms:
Tubulin Polymerization Inhibition
p38 MAPK Pathway Modulation
Table 3: Antiproliferative Activity of Select Thienpydin Hybrids
| Compound | MGC-803 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) | KYSE450 IC₅₀ (nM) | Primary Kinase Target |
|---|---|---|---|---|
| 18a | >5000 | >5000 | >5000 | None (inactive) |
| 19c | 84.3 | 127.6 | 215.4 | p38α |
| 20b | 1.61 | 2.94 | 3.78 | Tubulin/MKK6 |
| Colchicine | 32.7 | 41.9 | 58.2 | Tubulin |
Data adapted from Liu et al. demonstrating structure-dependent potency gains [2].
Kinase profiling reveals preferential inhibition of proline-directed kinases (e.g., CDK2, MAPKAPK2) due to the pyridinium-thiophene system mimicking proline’s pyrrolidine ring. This enables competitive ATP displacement with Kᵢ values of 40–220 nM [2] [6].
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: